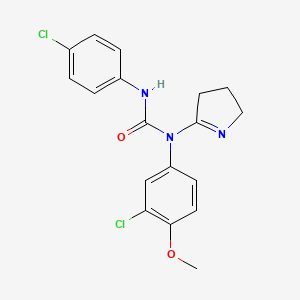![molecular formula C19H20FN3O3 B2931694 4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380077-28-9](/img/structure/B2931694.png)
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FPPP and is used as a research chemical in the field of neuroscience.
Mécanisme D'action
FPPP acts as a dopamine and serotonin transporter inhibitor. It binds to these transporters and prevents the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are primarily related to its effects on dopamine and serotonin transporters. The compound has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission. This can result in a variety of effects, including increased motivation, improved mood, and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPP in lab experiments is its high potency. This allows researchers to use smaller amounts of the compound, which can be beneficial when working with expensive or difficult-to-obtain chemicals. However, FPPP also has some limitations. The compound has a short half-life, which can make it difficult to study long-term effects. Additionally, FPPP is not selective for dopamine and serotonin transporters, which can make it difficult to attribute specific effects to these neurotransmitters.
Orientations Futures
There are several future directions for research involving FPPP. One area of interest is the development of more selective dopamine and serotonin transporter inhibitors. This could help to better understand the specific roles of these neurotransmitters in various physiological and pathological processes. Additionally, FPPP could be used to study the effects of drugs that target these transporters, such as antidepressants and stimulants. Finally, FPPP could be used in the development of new treatments for addiction, depression, and anxiety disorders.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction between 2-methoxypyridine-4-carboxylic acid and 2-fluoro-3-phenylpropanoic acid. The reaction is catalyzed by the use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with piperazine to yield FPPP.
Applications De Recherche Scientifique
FPPP is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of dopamine and serotonin transporters in the brain. The compound is also used to investigate the mechanisms of action of drugs that target these transporters. FPPP has been found to be a useful tool in the study of addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
4-[3-(2-fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-12-15(8-9-21-17)23-11-10-22(13-19(23)25)18(24)7-6-14-4-2-3-5-16(14)20/h2-5,8-9,12H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNNOFADSQBOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)




![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)

![2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)

![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2931634.png)